1,5-Isoquinolinediamine, N1,N1-dimethyl-

Descripción

BenchChem offers high-quality 1,5-Isoquinolinediamine, N1,N1-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Isoquinolinediamine, N1,N1-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

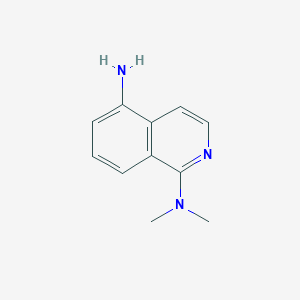

1-N,1-N-dimethylisoquinoline-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMQOTILXRPNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1C=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to C11H13N3 Isoquinoline Derivatives: Synthesis, Characterization, and Biological Application

This guide provides a comprehensive technical overview of isoquinoline derivatives corresponding to the molecular formula C11H13N3. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, validated experimental protocols, and potential therapeutic applications of this important class of heterocyclic compounds. We will navigate from fundamental molecular properties to detailed synthetic methodologies, rigorous characterization techniques, and a representative biological context, underscoring the causality behind key experimental choices.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a versatile template for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2] The specific formula C11H13N3 suggests a structure rich in nitrogen, a common feature in molecules designed to interact with biological targets through hydrogen bonding and electrostatic interactions.

For the purpose of this guide, we will focus on a representative and synthetically accessible isomer: N-(isoquinolin-3-yl)ethane-1,2-diamine . This structure contains the key isoquinoline core, a flexible diamine linker, and a primary amine, all of which are functionalities of significant interest in the design of targeted therapeutics, such as kinase inhibitors.

Molecular and Physicochemical Properties

A precise understanding of a compound's molecular properties is the foundation of its development.

Molecular Weight Calculation

The molecular weight of a compound with the formula C11H13N3 is calculated based on the atomic weights of its constituent elements.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Total | 187.246 |

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 187.0953 g/mol .

Synthesis of a Representative C11H13N3 Isoquinoline Derivative

The synthesis of isoquinoline derivatives can be achieved through several classic name reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which build the core heterocyclic system.[3][4][5] For our target molecule, N-(isoquinolin-3-yl)ethane-1,2-diamine, a more direct approach involves the functionalization of a pre-formed isoquinoline ring. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a halo-isoquinoline.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of N-(isoquinolin-3-yl)ethane-1,2-diamine from 3-chloroisoquinoline.

Rationale: 3-Chloroisoquinoline is a commercially available starting material. The chlorine atom at the 3-position is susceptible to nucleophilic attack by an amine, particularly under conditions that promote the reaction, such as heat. Ethane-1,2-diamine serves as the nucleophile. An excess of the diamine is used to both drive the reaction to completion and act as a base to neutralize the HCl generated in situ, preventing the protonation and deactivation of the nucleophile.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroisoquinoline (1.0 eq) and ethane-1,2-diamine (10.0 eq).

-

Solvent: While the reaction can be run neat in the excess amine, a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to ensure homogeneity and facilitate heat transfer.

-

Reaction Conditions: Heat the mixture to 100-120 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (3-chloroisoquinoline) is consumed.[6]

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water. The excess ethane-1,2-diamine is water-soluble.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). The product will move into the organic layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(isoquinolin-3-yl)ethane-1,2-diamine.

Synthesis and Purification Workflow

The overall process from starting materials to a fully characterized final product is a critical, self-validating workflow.

Caption: Inhibition of a kinase signaling pathway by a C11H13N3 derivative.

Protocol: In Vitro Kinase Activity Assay (Example)

Rationale: To validate the biological hypothesis, a biochemical assay is performed to directly measure the compound's ability to inhibit the target kinase's enzymatic activity. [7]A fluorescence-based assay is a common, high-throughput method.

-

Assay Components: Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in assay buffer.

-

Compound Preparation: Prepare a serial dilution of the C11H13N3 test compound in DMSO.

-

Reaction: In a 384-well plate, add the kinase and the test compound (or DMSO for control) and incubate briefly.

-

Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Detection: After a set incubation period, add a "stop" solution containing a detection reagent that specifically recognizes the phosphorylated substrate. The resulting fluorescence is proportional to kinase activity.

-

Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The C11H13N3 isoquinoline molecular formula represents a class of compounds with significant potential in drug discovery. Through rational design and established synthetic methodologies, specific isomers like N-(isoquinolin-3-yl)ethane-1,2-diamine can be efficiently produced. A rigorous, multi-technique approach to characterization is paramount to ensure the structural integrity and purity of the final compound. The inherent structural features of these derivatives make them promising candidates for targeting enzymes such as protein kinases, offering a clear path for further investigation in preclinical and clinical development.

References

-

Wikipedia. Bischler–Napieralski reaction. Wikipedia. Available from: [Link]

-

Basili, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Available from: [Link]

-

Wikipedia. Pictet–Spengler reaction. Wikipedia. Available from: [Link]

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

-

Nishal, A., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available from: [Link]

-

Name-Reaction.com. Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

-

Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed. Available from: [Link]

-

Unknown. Bischler-Napieralski Reaction. Cambridge University Press. Available from: [Link]

-

NROER. (2022). Bischler-Napieralski Reaction. YouTube. Available from: [Link]

-

Al-Salama, A., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Available from: [Link]

-

Bio-Concept Laboratories. Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Bio-Concept Laboratories. Available from: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

-

Pharmaffiliates. Modern Analytical Technique for Characterization Organic Compounds. Pharmaffiliates. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

-

Matiychuk, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available from: [Link]

-

Kaczor, A. A., et al. (2014). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. Available from: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]

-

Suguna, H., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available from: [Link]

-

Jones, G., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

-

Sharma, V., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available from: [Link]

-

da Silva, A. L., et al. (2014). Synthesis of pharmacologically active 1-amino-isoquinolines prepared via silver triflate-catalyzed cyclization of o-alkynylbenzaldoximes with isocyanates. PubMed. Available from: [Link]

-

Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available from: [Link]

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available from: [Link]

-

Sharma, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available from: [Link]

-

Johnson, H. W., & Nasutavicus, W. A. (1962). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. Available from: [Link]

-

Hughes, D. W., et al. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing. Available from: [Link]

-

Chem Help ASAP. (2021). organic chemistry characterization data. YouTube. Available from: [Link]

-

Nag, H., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available from: [Link]

-

Teague, C. E. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. datapdf.com. Available from: [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

-

Sharma, P., et al. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. Available from: [Link]

-

Jones, G., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available from: [Link]

-

Robinson, R. (1949). THE SYNTHESIS OF SOME ISOQUINOLINES. Canadian Science Publishing. Available from: [Link]

-

PubChem. CID 5361985 | C14H11N3. PubChem. Available from: [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. reactionbiology.com [reactionbiology.com]

A Technical Guide to N¹,N¹-Dimethylisoquinoline-1,5-diamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 5-amino-1-(dimethylamino)isoquinoline. We will establish its formal IUPAC nomenclature, explore its predicted physicochemical properties, and propose a robust, multi-step synthetic pathway grounded in established organic chemistry principles. Furthermore, by examining structurally related analogs, such as the potent PARP-1 inhibitor 5-aminoisoquinoline, we will delineate the compound's potential applications in drug development, particularly in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile isoquinoline core for novel therapeutic discovery.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for clear scientific communication and reproducibility. The structure is an isoquinoline ring substituted at the 1- and 5-positions with a dimethylamino and a primary amino group, respectively.

1.1. IUPAC Name

The formal IUPAC name for the compound is N¹,N¹-dimethylisoquinoline-1,5-diamine . This nomenclature correctly identifies the parent diamine structure and specifies the location of the two methyl substituents on the nitrogen atom at the C1 position.

1.2. Synonyms

Common synonyms used in literature and chemical databases may include:

-

5-amino-1-(dimethylamino)isoquinoline

-

1-(Dimethylamino)isoquinolin-5-amine

1.3. Predicted Physicochemical Properties

As this specific derivative is not widely commercialized, experimental data is scarce. The following table summarizes key physicochemical properties predicted from its structure, providing a baseline for experimental design and formulation development. These properties are calculated based on the known characteristics of the isoquinoline scaffold and its functional groups.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₃N₃ | Derived from structural analysis. |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temp. | Based on related compounds like 5-aminoisoquinoline (m.p. 128-132 °C).[3] |

| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) and dilute acidic aqueous solutions due to the basic nitrogen atoms. | The presence of two basic amines enhances aqueous solubility upon protonation. |

| pKa | Two pKa values expected. The isoquinoline ring nitrogen (pKa ~5.14) and the two exocyclic amines. The dimethylamino group is typically more basic than the primary amine. | The basicity is a key factor for its biological interactions and formulation.[1] |

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline motif is a privileged structure in drug discovery. It is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This core is prevalent in nature, forming the backbone of thousands of plant alkaloids, including the well-known analgesics morphine and codeine, and the antimicrobial agent berberine.[4][5]

The rigid, planar structure of the isoquinoline ring system makes it an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. Consequently, synthetic isoquinoline derivatives have been developed as potent therapeutic agents across numerous disease areas, including cancer, microbial infections, and inflammation.[2][5] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like topoisomerases and poly (ADP-ribose) polymerase (PARP) to the disruption of microtubule dynamics.[2][6]

Proposed Synthetic Strategy

The synthesis of a 1,5-disubstituted isoquinoline like N¹,N¹-dimethylisoquinoline-1,5-diamine requires a multi-step approach, as direct functionalization is often challenging and lacks regioselectivity. The following proposed workflow is based on well-established and reliable reactions in heterocyclic chemistry.

3.1. Rationale for the Synthetic Pathway

The chosen strategy involves building the isoquinoline core from a suitably substituted phenethylamine precursor using the classic Bischler-Napieralski reaction.[7][8] This method is highly effective for creating 1-substituted dihydroisoquinolines. Subsequent aromatization, nucleophilic substitution, and functional group manipulation (nitro reduction) provide a logical and field-proven route to the target molecule.

3.2. Detailed Experimental Protocol

Step 1: Acylation of 2-(3-Nitrophenyl)ethan-1-amine A solution of 2-(3-nitrophenyl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. An acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is stirred until completion (monitored by TLC), yielding the corresponding N-acetyl-2-(3-nitrophenyl)ethan-1-amine. The rationale for starting with the nitro-substituted precursor is that the nitro group is a stable and effective precursor to the C5-amino group.

Step 2: Bischler-Napieralski Cyclization The N-acetylated intermediate is dissolved in an inert solvent like acetonitrile. A dehydrating agent and Lewis acid, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously.[8] The mixture is heated to reflux to drive the intramolecular electrophilic aromatic substitution, where the activated carbonyl carbon attacks the benzene ring, leading to cyclization. This forms the 1-methyl-5-nitro-3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization The resulting dihydroisoquinoline is dehydrogenated to form the fully aromatic isoquinoline ring. This is commonly achieved by heating the compound with a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling point solvent like xylene or by using elemental sulfur.[1] This step yields 1-methyl-5-nitroisoquinoline.

Step 4: Nucleophilic Substitution at C1 To introduce the dimethylamino group, the 1-methyl group can be converted to a better leaving group, or a different strategy can be employed starting from a 1-chloroisoquinoline derivative. A more direct approach involves the catalytic amination of a 1-chloro-5-nitroisoquinoline intermediate. This intermediate can be synthesized via a similar route. The 1-chloro derivative undergoes nucleophilic aromatic substitution with dimethylamine, often heated in a sealed tube or under microwave irradiation, to yield 1-(dimethylamino)-5-nitroisoquinoline.

Step 5: Reduction of the Nitro Group The final step is the reduction of the C5-nitro group to the primary amine. This is a standard transformation that can be accomplished under various conditions. A common and effective method is catalytic hydrogenation using H₂ gas and a catalyst like Pd/C or Raney Nickel in an ethanol or methanol solvent.[8] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl provides a robust method to yield the final product, N¹,N¹-dimethylisoquinoline-1,5-diamine.

3.3. Visualization of the Synthetic Workflow

Caption: Proposed multi-step synthesis of N¹,N¹-dimethylisoquinoline-1,5-diamine.

Potential Pharmacological Applications

The therapeutic potential of N¹,N¹-dimethylisoquinoline-1,5-diamine can be logically inferred from the well-documented activities of its structural analogs, most notably 5-aminoisoquinoline (5-AIQ).

4.1. Potential as a PARP-1 Inhibitor

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It detects DNA strand breaks and synthesizes poly (ADP-ribose) chains that recruit other DNA repair proteins. In certain cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to synthetic lethality, making it a validated anticancer strategy.

5-Aminoisoquinoline (5-AIQ) is a well-characterized, potent, and water-soluble inhibitor of PARP-1.[6] It is widely used as a pharmacological tool to study the effects of PARP inhibition. Given that N¹,N¹-dimethylisoquinoline-1,5-diamine retains the crucial 5-aminoisoquinoline core responsible for this activity, it is a prime candidate for investigation as a next-generation PARP inhibitor. The addition of the 1-(dimethylamino) group could modulate key drug-like properties:

-

Potency and Selectivity: The substitution may alter the binding affinity for the PARP-1 active site.

-

Pharmacokinetics: Changes in lipophilicity and basicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Cell Permeability: The dimethylamino group might enhance the ability of the compound to cross cell membranes.[6]

4.1.1. PARP-1 Inhibition Signaling Pathway

Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.

4.2. Broader Anticancer and Anti-inflammatory Potential

Beyond PARP inhibition, the isoquinoline scaffold is known to exhibit anticancer activity through other mechanisms.[2] These include:

-

Topoisomerase Inhibition: Stabilizing the enzyme-DNA complex, leading to replication errors and cell death.

-

Microtubule Disruption: Interfering with the polymerization of tubulin, which is essential for cell division.

-

Kinase Inhibition: Targeting signaling pathways like PI3K/Akt/mTOR that are often dysregulated in cancer.

Furthermore, because PARP-1 activation is also a key event in inflammatory processes, inhibitors often display potent anti-inflammatory effects.[6] Therefore, N¹,N¹-dimethylisoquinoline-1,5-diamine warrants investigation in experimental models of inflammatory conditions such as ischemia-reperfusion injury and neuroinflammation.

Conclusion and Future Directions

N¹,N¹-dimethylisoquinoline-1,5-diamine is a structurally intriguing molecule with significant therapeutic potential rooted in the rich medicinal chemistry of the isoquinoline scaffold. This guide has established its formal nomenclature, predicted its core properties, and provided a viable, literature-supported synthetic strategy. The primary application for this compound lies in its potential as a novel PARP-1 inhibitor for oncology, building upon the known activity of its parent analog, 5-aminoisoquinoline.

Future work should focus on the practical execution of the proposed synthesis, full spectroscopic characterization of the final compound, and subsequent in vitro screening. Initial assays should confirm its PARP-1 inhibitory activity, followed by broader screening against cancer cell lines and in models of inflammation to fully elucidate its pharmacological profile.

References

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). 5-Amino-3,4-dihydro-1(2H)-isoquinolinone Synonyms. Retrieved from [Link]

-

American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

-

Ivanov, I. (2015). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione. ResearchGate. Retrieved from [Link]

-

St. John's Organics. (n.d.). 5-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 98%. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Thomson, C. et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 5-Isoquinolinamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

-

Al-Harbi, N. O., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. Retrieved from [Link]

-

Filarowska, J., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. Retrieved from [Link]

-

Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

Protonation Dynamics of Dimethylamino Isoquinolines: A Structural & Energetic Analysis

The following technical guide provides an in-depth analysis of the pKa values and protonation states of dimethylamino isoquinolines.

Executive Summary

The basicity and protonation states of dimethylamino isoquinolines are critical parameters in medicinal chemistry, influencing solubility, membrane permeability (LogD), and ligand-target binding kinetics. While unsubstituted isoquinoline behaves as a moderate base (pKa ~5.4), the introduction of a dimethylamino [-N(CH₃)₂] group alters this profile significantly through competing electronic resonance and steric inhibition mechanisms.

This guide provides a definitive analysis of these effects, distinguishing between the high-basicity "amidine-like" isomers and those governed by steric attenuation. It synthesizes experimental data with theoretical frameworks to offer a predictive model for drug design.

Theoretical Framework: The "Push-Pull" vs. "Twist"

To understand the pKa values of this scaffold, one must analyze the competition between two forces:

-

Resonance Stabilization (The "Push"): The lone pair on the exocyclic nitrogen can donate into the ring system, stabilizing the protonated ring nitrogen (N-2). This is most potent at the C-1 and C-3 positions.

-

Steric Inhibition of Resonance (The "Twist"): Bulky dimethyl groups can clash with adjacent ring protons (peri-interactions), forcing the amino group out of planarity. This decouples the resonance system, drastically lowering basicity.

Protonation Site Logic

For all dimethylamino isoquinoline isomers, the thermodynamic site of protonation is the ring nitrogen (N-2) , not the exocyclic amino nitrogen.

-

Ring Nitrogen (N-2): sp² hybridized, lone pair in the plane (pyridine-like).

-

Exocyclic Nitrogen: sp³ hybridized (conceptually), but its lone pair is often delocalized into the π-system (aniline-like), making it non-basic.

Data Analysis: pKa Values and Structural Causality

The following table synthesizes experimental and high-confidence predicted pKa values for the conjugate acids (BH⁺).

Table 1: Comparative pKa Values of Isoquinoline Derivatives

| Isomer Position | Substituent | pKa (Aq.) | Electronic Effect | Steric Consequence |

| Unsubstituted | -H | 5.46 | Reference Standard | None |

| 1-Position | -NH₂ | 7.62 | Strong Resonance (+R) | Planar (High Basicity) |

| 1-Position | -N(CH₃)₂ | ~6.0 - 6.5 * | Attenuated Resonance | Twisted (Steric Clash with H-8) |

| 3-Position | -NH₂ | ~4.5 - 5.0 | Weak Resonance | Inductive Withdrawal dominant |

| 4-Position | -NH₂ | 6.29 | Vinylogous Conjugation | Minimal Steric Hindrance |

| 5-Position | -NH₂ | 5.67 | Inductive (+I) | Remote from N-2 |

| 6-Position | -NH₂ | 7.10 | Extended Conjugation | Para-like resonance to N-2 |

| 8-Position | -NH₂ | 6.20 | Inductive (+I) | Peri-interaction with N-2 |

*Note: The 1-Dimethylamino derivative is weaker than the 1-Amino derivative due to the steric clash between the N-Methyl groups and the proton at C-8, which prevents the -NMe₂ group from becoming coplanar with the ring.

The "1-Position Anomaly"

The 1-aminoisoquinoline is significantly more basic than isoquinoline due to the formation of an amidine-like resonance structure upon protonation. However, in 1-dimethylaminoisoquinoline , the bulky methyl groups clash with the peri-hydrogen at C-8.

-

Consequence: The dimethylamino group rotates out of the plane.

-

Result: The lone pair cannot effectively overlap with the

-system. The pKa drops relative to the primary amine, a phenomenon known as Steric Inhibition of Resonance.

Mechanistic Visualization

The following diagram illustrates the resonance stabilization in the 1-isomer and the steric disruption in the dimethyl variant.

Figure 1: Comparison of protonation energetics. The 1-Amino cation is stabilized by resonance (Green), while the 1-Dimethylamino cation suffers from steric deconjugation (Red), lowering its pKa.

Experimental Protocols

To determine these values accurately, a standard potentiometric titration is insufficient due to the low solubility of the neutral species. A Spectrophotometric Titration is the gold standard.

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the

Reagents:

-

Buffer System: Britton-Robinson or Phosphate-Citrate (pH 2.0 – 10.0).

-

Solvent: Water with 1% DMSO (to ensure solubility).

-

Analyte Concentration:

M.

Workflow:

-

Preparation: Dissolve 1 mg of dimethylamino isoquinoline in 1 mL DMSO. Dilute into 100 mL of degassed water.

-

Scanning: Record the UV spectrum (200–400 nm) at pH 2.0 (fully protonated) and pH 10.0 (fully neutral) to identify the analytical wavelength (

).-

Note: Expect a shift of 10–20 nm between species.

-

-

Titration: Prepare 10 aliquots of buffered analyte solution ranging from pH 3.0 to 9.0 in 0.5 unit increments.

-

Measurement: Measure Absorbance (

) at -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Implications for Drug Development

Understanding these values allows for precise tuning of pharmacokinetic properties:

-

Solubility: At physiological pH (7.4), isomers with pKa > 7.4 (e.g., 1-amino) will be >50% ionized, improving aqueous solubility. The 1-dimethylamino isomer (pKa ~6.5) will be predominantly neutral (~90%), increasing lipophilicity but risking solubility issues.

-

Permeability (LogD): The 1-dimethylamino derivative, being largely neutral at pH 7.4, will exhibit higher passive membrane permeability compared to the 1-amino analog.

-

hERG Binding: Basic centers (pKa > 7) are often associated with hERG channel blockage. Lowering the pKa via steric twist (using the dimethylamino group at position 1) can be a strategy to mitigate cardiotoxicity while maintaining a basic handle for solubility in acidic environments (stomach).

References

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link

-

Zieliński, W., & Kudelko, A. (2005). Dissociation constants pKa of isoquinoline bases.[1] Arkivoc, 2005(5), 66-82. Link

-

PubChem. (2023).[2] Isoquinolin-1-amine Compound Summary. National Library of Medicine. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Link

-

Pozharskii, A. F., et al. (2016). 10-Dimethylamino Derivatives of Benzo[h]quinoline: Proton Sponge Analogues. Journal of Organic Chemistry, 81(13), 5574-5587. Link

Sources

Reaction conditions for acylating 5-amino group of N1,N1-dimethylisoquinoline

Application Note: Precision Acylation of 5-Amino-1-(dimethylamino)isoquinoline

Executive Summary & Chemical Context

This guide details the reaction conditions for the selective

Nomenclature Clarification:

The term "N1,N1-dimethyl" implies a dimethylamino substituent at the 1-position of the isoquinoline ring. The IUPAC name for the starting material is

The Chemical Challenge: The substrate presents a unique regioselectivity challenge due to two nucleophilic nitrogen centers:[1]

-

The Ring Nitrogen (N2): Highly basic due to the electron-donating effect (+M) of the adjacent 1-dimethylamino group. Acylation here leads to unstable isoquinolinium salts.

-

The Exocyclic Amine (5-NH

): The target nucleophile. While aniline-like, its nucleophilicity is enhanced by the electron-rich nature of the fused ring system.

Strategic Objective: To selectively acylate the 5-amino group while suppressing N2-quaternization (salt formation) through steric control and base selection.

Reaction Mechanism & Selectivity Logic

The 1-dimethylamino group exerts a strong peri-effect and steric hindrance around the ring nitrogen (N2). While it increases the electron density of the ring (making N2 potentially more reactive), the steric bulk of the two methyl groups at C1 effectively shields N2 from attack by bulky electrophiles.[1] Therefore, under kinetic control, the unhindered 5-amino group is the preferred site of acylation.[1]

Key Electronic Drivers:

-

C1-NMe

(+M Effect): Pushes electron density into the isoquinoline ring, activating the 5-NH -

Steric Shielding: The C1 substituent protects N2, allowing the use of standard acylating agents without immediate quaternization.[1]

Diagram 1: Regioselectivity & Reaction Pathway

Caption: Kinetic preference for 5-NH2 acylation due to steric shielding of the ring nitrogen (N2) by the C1-dimethylamino group.[1]

Experimental Protocols

Protocol A: Standard Acylation (Acetic Anhydride/Pyridine)

Best for: Acetylation and introduction of simple acyl chains.[1]

Reagents:

-

Substrate: 1-(dimethylamino)isoquinolin-5-amine (1.0 equiv)[1]

-

Reagent: Acetic Anhydride (1.5 – 2.0 equiv)[1]

-

Solvent/Base: Pyridine (anhydrous, 5–10 volumes) OR DCM with Pyridine (3.0 equiv).[1]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried flask under N

, dissolve 1.0 mmol of substrate in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).[1]-

Note: Using pure pyridine as solvent is effective but makes workup harder. DCM/Pyridine is preferred for scale-up.

-

-

Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.5 mmol) dropwise over 5 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Endpoint: Disappearance of the fluorescent starting amine spot.

-

-

Quench: Add saturated NaHCO

solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride. -

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with water (2 x) and brine (1 x).[1]

-

Critical: Do not use acidic washes (e.g., 1M HCl), as the product will protonate and remain in the aqueous phase.[1]

-

-

Purification: Dry over Na

SO

Protocol B: Mild Coupling (HATU/DIPEA)

Best for: Coupling with complex, expensive, or chiral carboxylic acids.[1]

Reagents:

-

Carboxylic Acid (R-COOH) (1.1 equiv)[1]

-

Coupling Agent: HATU (1.1 equiv)[1]

-

Base: DIPEA (Hunig’s Base) (2.5 equiv)[1]

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes at RT.

-

Why: Pre-activation ensures efficient active ester formation before the nucleophile is introduced.

-

-

Addition: Add a solution of the isoquinoline substrate (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the reaction mixture.

-

Reaction: Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc (30 mL). Wash with 5% LiCl solution (3 x 10 mL) to remove DMF.[1]

-

Tip: LiCl wash is essential to prevent DMF from contaminating the organic layer.

-

-

Purification: Flash chromatography.

Optimization & Troubleshooting Data

The following table summarizes conditions for different acyl donors.

| Parameter | Condition A (Robust) | Condition B (Mild) | Condition C (Schotten-Baumann) |

| Acyl Source | Acid Chloride / Anhydride | Carboxylic Acid | Acid Chloride |

| Base | Pyridine or Et | DIPEA | Na |

| Solvent | DCM or THF | DMF or DMAc | THF / Water (1:[1]1) |

| Temp | 0°C | RT | 0°C |

| Yield (Est) | 85-95% | 70-85% | 60-75% |

| Selectivity | High (Kinetic control) | High | Moderate (Hydrolysis risk) |

| Use Case | Acetyl, Benzoyl, Tosyl | Amino acids, Drug fragments | Very reactive chlorides |

Diagram 2: Workup & Purification Decision Tree

Caption: Purification strategy based on product polarity. Note the use of basic modifiers (NH4OH) for HPLC to maintain the free base.

Critical References

-

Isoquinoline Reactivity Overview:

-

Acylation of Aminoisoquinolines:

-

1-Dimethylaminoisoquinoline Derivatives:

-

Synthesis and properties of 1-substituted isoquinolines.

-

Source: Organic Letters, "Transition-Metal-Free Synthesis of 1-Aminoisoquinolines."

-

-

Coupling Reagents (HATU):

Sources

Application Note: High-Fidelity Preparation of Kinase Inhibitor Libraries Using Isoquinoline Diamine Scaffolds

Executive Summary & Strategic Rationale

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to target the ATP-binding pocket of protein kinases (e.g., ROCK, PKA, PKG, and FLT3). Its planar, bicyclic heteroaromatic architecture mimics the adenine ring of ATP, allowing it to establish critical hydrogen bonds with the kinase hinge region.

This guide details the construction of Isoquinoline Diamine Libraries . Unlike simple isoquinolines, the incorporation of a diamine linker at the C1 position serves two critical functions:

-

Solubility & Physicochemical Properties: The aliphatic amine modulation improves logD and solubility.

-

Vector for Growth: The distal amine provides a nucleophilic handle for parallel derivatization (capping), enabling the rapid exploration of the "solvent-front" or "ribose-pocket" regions of the kinase active site.

Mechanistic Design & Binding Logic

Effective library design begins with understanding the binding mode. The isoquinoline core typically binds to the kinase hinge region via a donor-acceptor motif.

Graphviz Diagram: Kinase Hinge Interaction Model

Figure 1: Predicted binding mode of 1-aminoisoquinoline derivatives within the ATP-binding pocket.

Synthetic Workflow: The "Displace & Cap" Strategy

The most robust route for generating diverse libraries is the Nucleophilic Aromatic Substitution (

Graphviz Diagram: Library Synthesis Workflow

Figure 2: Step-by-step synthetic pathway from Isoquinoline N-oxide to the final library.

Detailed Experimental Protocols

Phase 1: Scaffold Activation (Synthesis of 1-Chloroisoquinoline)

Objective: Convert the stable isoquinoline N-oxide into the reactive electrophile 1-chloroisoquinoline.

Reagents:

-

Isoquinoline N-oxide (CAS: 1532-72-5)[1]

-

Phosphorus Oxychloride (

) -

Dichloromethane (DCM)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve Isoquinoline N-oxide (20.0 g, 138 mmol) in dry DCM (50 mL). Note: DCM is optional; neat reaction is common but solvent helps control exotherms. -

Addition: Cool to 0°C. Add

(200 mL) dropwise. This reaction is exothermic. -

Reflux: Heat the mixture to reflux (approx. 105°C oil bath if neat, or DCM reflux) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup (Critical):

-

Remove excess

via rotary evaporation under reduced pressure. -

Pour the residue onto crushed ice (slowly!).

-

Neutralize with saturated

or -

Extract with DCM (3 x 100 mL). Dry over anhydrous

.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Phase 2: Introduction of the Diamine Linker ( )

Objective: Install the diamine linker while preventing the formation of "bis-isoquinoline" dimers.

Critical Insight: To ensure mono-substitution (one isoquinoline per diamine), you must use a large excess of diamine (5–10 equivalents) or use a mono-Boc protected diamine . The protocol below uses the excess diamine method as it is more cost-effective for simple linkers (e.g., piperazine, homopiperazine).

Protocol:

-

Reaction: Dissolve 1-chloroisoquinoline (1.0 eq) in NMP (N-methyl-2-pyrrolidone) or n-Butanol.

-

Diamine Addition: Add the diamine (e.g., piperazine, 1,4-diaminocyclohexane) (10.0 eq).

-

Why 10 eq? High concentration of nucleophile ensures the 1-chloroisoquinoline reacts with a free diamine molecule rather than the product of a previous reaction.

-

-

Heating: Heat to 120–140°C in a sealed pressure vial (microwave reactor preferred: 140°C for 30 min).

-

Workup:

Phase 3: Parallel Library Generation (Capping)

Objective: Diversify the library by capping the distal amine.

Plate Setup: 96-well deep-well plate. Reagents: Acyl chlorides, Sulfonyl chlorides, Isocyanates.

-

Stock Preparation: Prepare a 0.1 M solution of the Amino-Isoquinoline intermediate (from Phase 2) in anhydrous DCM/DMF (9:1). Add DIPEA (3.0 eq).

-

Dispensing: Aliquot 500 µL of the stock solution into each well (50 µmol scale).

-

Reagent Addition: Add 1.2 eq of the specific capping agent (R-Cl) to each well.

-

Incubation: Shake at Room Temperature for 12 hours.

-

Scavenging (Self-Validating Step): Add 50 mg of polymer-supported trisamine resin (to scavenge excess acid chloride) and 50 mg of polymer-supported isocyanate (to scavenge unreacted amine intermediate). Shake for 4 hours.

-

Filtration: Filter the reaction mixtures into a receiving plate. Evaporate solvent.[1][4]

Quality Control & Data Presentation

Analytical Conditions

All library members must be validated for purity (>90%) and identity.

| Parameter | Condition |

| Instrument | UPLC-MS (e.g., Waters Acquity / Thermo Q-Exactive) |

| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 2.5 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV (254 nm) + ESI (Positive Mode) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bis-Isoquinoline Dimer | Insufficient diamine excess in Phase 2. | Increase diamine to 10-15 eq or use mono-Boc diamines. |

| Low Yield in | 1-Chloroisoquinoline deactivation. | Increase temperature to 160°C or switch to Pd-catalyzed Buchwald-Hartwig (Pd2(dba)3, BINAP). |

| Precipitate in Capping | HCl salt formation. | Ensure sufficient DIPEA or Pyridine is present to scavenge HCl. |

References

-

Hidaka, H., et al. (1984).[4] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[4] Biochemistry. Link

-

Rachman, M., et al. (2020). "Discovery of a novel kinase hinge binder fragment by dynamic undocking."[5] ResearchGate.[6] Link

-

ChemicalBook. (2025). "1-Chloroisoquinoline Synthesis and Properties." Link

-

TargetMol. (2025). "Kinase Inhibitor Library Design and Diversity." Link

-

Awuah, E., & Capretta, A. (2010).[7] "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines." Journal of Organic Chemistry. Link

Sources

- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

Application Notes & Protocols: Characterizing Aminoisoquinoline-DNA Intercalation

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. When functionalized with amino groups, these planar aromatic systems gain a unique potential to interact with the very blueprint of life: DNA. This guide moves beyond mere procedural instruction. It is designed to provide you with the strategic framework and detailed methodologies required to rigorously investigate and validate the intercalation of novel aminoisoquinoline derivatives into the DNA double helix. We will explore the causality behind our experimental choices, ensuring that each step, from initial spectroscopic screening to definitive biophysical analysis, builds a robust, self-validating case for the mechanism of action. Our objective is to empower your research with the confidence that comes from a multi-faceted, evidence-based approach to understanding drug-DNA interactions.

The Principle of Intercalation: A Molecular Embrace

DNA intercalation is a specific mode of non-covalent binding where a planar molecule, or a part of it, inserts itself between the stacked base pairs of the DNA double helix.[1] This process is distinct from groove binding or electrostatic interactions with the phosphate backbone. Aminoisoquinolines, due to their flat, electron-rich aromatic structure, are prime candidates for this type of interaction, which is a hallmark of many potent anticancer and antibiotic agents.[2][3]

The insertion of an intercalator forces the DNA helix to locally unwind and lengthen to accommodate the guest molecule. This structural distortion is profound and can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[1][4][5] A successful investigation hinges on detecting and quantifying these signature structural changes.

Caption: Mechanism of DNA intercalation by a planar aminoisoquinoline molecule.

A Multi-Technique Approach for Validated Insights

Caption: A logical workflow for characterizing DNA intercalators.

Protocol I: UV-Visible Absorption Spectroscopy

Principle: This is the primary screening technique to detect an interaction. The electronic transitions of the aminoisoquinoline are sensitive to its environment. When an intercalator inserts into the hydrophobic environment between DNA base pairs, it engages in π-π* stacking interactions.[6] This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift, a shift to a longer wavelength) in the absorption maximum of the compound.[4][7][8]

Protocol:

-

Preparation: Prepare a stock solution of the aminoisoquinoline compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a concentrated stock of high-quality calf thymus DNA (ct-DNA) in the same buffer. Ensure the DNA solution is free of protein (A260/A280 ratio of ~1.8–1.9).[6]

-

Titration Setup: In a 1 cm path length quartz cuvette, place a fixed concentration of the aminoisoquinoline solution (e.g., 20 µM).

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the compound alone (typically from 230-500 nm).[9]

-

Titration: Add small aliquots of the ct-DNA stock solution directly to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

-

Spectral Recording: Record the absorption spectrum after each addition of DNA.[9]

-

Correction: The spectra should be corrected for the dilution of the compound upon DNA addition.

Data Analysis & Interpretation: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation by plotting [DNA]/(εa - εf) versus [DNA].[6]

-

εa = Aobs/[Compound], the apparent extinction coefficient.

-

εf = The extinction coefficient of the free compound.

-

εb = The extinction coefficient of the compound when fully bound to DNA.

A significant hypochromism (>10%) and a red shift (>5 nm) are strong indicators of an intercalative binding mode.[6]

Data Presentation:

| Compound ID | λmax (Free) (nm) | λmax (Bound) (nm) | Bathochromic Shift (Δnm) | Hypochromism (%) | Binding Constant (Kb) (M-1) |

| AQ-001 | 350 | 358 | 8 | 25 | 1.5 x 105 |

| Control | 352 | 352 | 0 | <2 | Not Calculated |

Protocol II: Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

Principle: This is a highly sensitive and common assay that leverages a well-characterized intercalator, ethidium bromide (EtBr). EtBr exhibits a significant increase in fluorescence quantum yield upon intercalating with DNA.[10] A test compound that can compete for these intercalation sites will displace EtBr, leading to a measurable quenching of the EtBr-DNA fluorescence.[6][11] This provides strong evidence for a shared binding mode (i.e., intercalation).

Protocol:

-

Preparation: Prepare solutions of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Complex Formation: Mix the ct-DNA and EtBr solutions and incubate at room temperature for 10 minutes to allow the formation of the fluorescent EtBr-DNA complex.[9]

-

Initial Measurement: Place the EtBr-DNA solution in a fluorescence cuvette and measure its initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).[9]

-

Titration: Add increasing concentrations of the aminoisoquinoline compound to the EtBr-DNA complex. Mix and allow to equilibrate for 2-3 minutes after each addition.

-

Fluorescence Recording: Measure the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates displacement of EtBr.[6]

Data Analysis & Interpretation: The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant (Ksv). The plot of I0/I versus [Compound] should be linear.[6]

-

I0 = Fluorescence intensity of the EtBr-DNA complex in the absence of the compound.

-

I = Fluorescence intensity in the presence of the compound.

The apparent binding constant (Kapp) can be calculated from the concentration of the compound that causes a 50% reduction in fluorescence (IC50) using the equation: K_EtBr * [EtBr] = K_app * [Compound]_50%.[6]

Data Presentation:

| Compound ID | IC50 (µM) | Stern-Volmer Constant (Ksv) (M-1) | Apparent Binding Constant (Kapp) (M-1) |

| AQ-001 | 5.2 | 2.1 x 104 | 1.9 x 105 |

| Control | >100 | Not Significant | Not Calculated |

Protocol III: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral structure of macromolecules like DNA.[12][13] The canonical B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[14] Intercalation significantly perturbs this structure, leading to changes in the intensity and position of these bands.[15][16] Additionally, an achiral aminoisoquinoline molecule can exhibit an induced CD (ICD) signal when held in a chiral environment by the DNA, providing further evidence of intimate binding.[15]

Protocol:

-

Preparation: Prepare a solution of ct-DNA (e.g., 50 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).

-

Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with a 1 cm path length. Set the scanning range from 220 nm to 320 nm.

-

DNA Spectrum: Record the CD spectrum of the DNA solution alone.

-

Titration: Add increasing concentrations of the aminoisoquinoline compound to the DNA solution. Allow the solution to equilibrate for 5 minutes after each addition before recording the spectrum.[14]

-

Blank Correction: Subtract the spectrum of the buffer (and the compound itself, if it has a CD signal) from each measurement.

Data Analysis & Interpretation:

-

Intercalation: Typically causes an increase in the intensity of the positive band and a decrease (more negative) in the negative band, indicating a stabilization and potential perturbation of the DNA helical structure.

-

Groove Binding: Often results in smaller changes or no significant change in the intrinsic DNA CD bands.

-

Induced CD (ICD): The appearance of a new CD signal in the absorption region of the aminoisoquinoline (>300 nm) is a strong indication of the compound binding rigidly within the chiral DNA environment.

Data Presentation:

| Compound ID | [Compound]/[DNA] Ratio | Change in Molar Ellipticity at 275 nm (%) | Change in Molar Ellipticity at 245 nm (%) | Induced CD Signal Observed |

| AQ-001 | 1:1 | +18% | -25% | Yes, at 360 nm |

| Control | 1:1 | <2% | <2% | No |

Protocol IV: Viscometry

Principle: This is arguably the most definitive hydrodynamic method for distinguishing intercalation from other binding modes.[14] The core logic is simple: classical intercalators increase the separation between adjacent base pairs, leading to an overall lengthening of the DNA helix. This increase in the axial length of DNA results in a measurable increase in the viscosity of the solution.[17][18] In contrast, compounds that bind exclusively in the grooves or via electrostatic interactions do not significantly increase the DNA length and thus have a minimal effect on viscosity.[17]

Protocol:

-

DNA Preparation: Prepare a solution of ct-DNA (e.g., 0.5 mM) in buffer. The DNA must be sonicated to produce short, rod-like fragments (200-300 bp) to ensure the viscosity measurement reflects length changes rather than changes in flexibility.

-

Viscometer Setup: Use a capillary viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

-

Flow Time Measurement: Measure the flow time of the buffer (t0) and the DNA solution (t). Multiple readings should be taken for accuracy.

-

Titration: Add increasing amounts of the aminoisoquinoline compound to the DNA solution and measure the new flow time after each addition.

-

Calculation: Calculate the relative viscosity (η/η0) where η = (t - t0) and η0 = (tDNA - t0). Plot (η/η0)1/3 versus the binding ratio ([Compound]/[DNA]).

Data Analysis & Interpretation: A significant and concentration-dependent increase in the relative viscosity of the DNA solution is considered unambiguous evidence for an intercalative binding mode.[14][19]

Data Presentation:

| [Compound]/[DNA] Ratio | Relative Viscosity (η/η0) for AQ-001 | Relative Viscosity (η/η0) for Groove-Binder Control |

| 0.0 | 1.00 | 1.00 |

| 0.2 | 1.15 | 1.01 |

| 0.4 | 1.32 | 1.01 |

| 0.6 | 1.51 | 1.02 |

| 0.8 | 1.68 | 1.02 |

Protocol V: In Silico Analysis - Molecular Docking

Principle: Molecular docking provides a theoretical model to visualize and energetically evaluate the binding of an aminoisoquinoline to DNA.[20] By simulating the interaction at an atomic level, it can predict the most favorable binding pose (e.g., intercalation vs. groove binding), identify key interacting base pairs, and estimate the binding free energy. This in silico evidence powerfully complements experimental findings.[21]

Caption: A generalized workflow for in silico molecular docking studies.

Protocol:

-

Ligand Preparation: Generate the 3D structure of the aminoisoquinoline. Assign partial charges and minimize its energy using computational chemistry software.

-

Receptor Preparation: Obtain a suitable DNA structure from the Protein Data Bank (PDB), typically a B-DNA dodecamer. Remove water and any existing ligands, and add polar hydrogens.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to define a search space (grid box) encompassing the DNA. Run the simulation to generate a series of possible binding poses.

-

Results Analysis: Analyze the output poses. The top-ranked pose is the one with the lowest predicted binding free energy. Visualize this pose to determine if the compound is intercalated between base pairs or sitting in a groove. Identify any hydrogen bonds or other key interactions.

Data Analysis & Interpretation: A top-ranked pose showing the planar isoquinoline ring sandwiched between DNA base pairs, coupled with a favorable (highly negative) binding energy, provides strong theoretical support for intercalation. The specific base pairs involved (e.g., preference for G-C vs. A-T sites) can also be identified.

Data Presentation:

| Compound ID | Predicted Binding Mode | Binding Energy (kcal/mol) | Key Interacting Base Pairs |

| AQ-001 | Intercalation | -8.5 | G4-C5, C5-G6 |

| Control | Minor Groove Binding | -6.2 | A8, T9 (groove) |

Conclusion: Building a Cohesive Narrative

-

UV-Vis and Fluorescence studies show strong binding affinity.

-

Fluorescence displacement assays confirm competition with a known intercalator like EtBr.

-

Circular Dichroism reveals significant perturbation of the DNA secondary structure.

-

Viscometry provides definitive proof of DNA helix lengthening.

-

Molecular Docking offers a structurally and energetically plausible model that aligns with all experimental observations.

By following this comprehensive, multi-faceted approach, researchers can confidently characterize the DNA intercalation properties of novel aminoisoquinoline compounds, paving the way for their further development as therapeutic agents.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine. BenchChem.

- Gapi, K., et al. (2024). Recent progress in probing small molecule interactions with DNA. Bioorganic & Medicinal Chemistry.

- Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.

- Creative Biostructure. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights.

- Holm, M., et al. (2010). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.

- Holm, M., et al. (2010). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. PubMed.

- Knotek, P., et al. (2020). Viscosity measurements of DNA solutions with and without condensing agents.

- BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.

- Reyes-Pérez, E., et al. (2016).

- BenchChem. (2025).

- Kumar, S., et al. (2018). Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. Journal of Chemical Sciences.

- Jenkins, T.C. (2001). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. In: Fox, K.R. (eds) Drug-DNA Interaction Protocols. Methods in Molecular Biology™, vol 90. Humana Press.

- RIIDFCM. (n.d.). Viscosity Measurements.

- BenchChem. (2025).

- Rocha, D., et al. (2024). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. MDPI.

- Pop, C., et al. (2012). Biomolecular studies by circular dichroism. IMR Press.

- User "nrepp". (2014).

- Li, Y., et al. (2020). 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities. New Journal of Chemistry.

- RheoSense, Inc. (2022). Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube.

- Scott, A.D., et al. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery.

- Chaires, J.B. (1998). Thermodynamics of drug–DNA interactions. Biopolymers.

- Fox, K.R. (ed.). (2001). Drug-DNA interaction protocols. Methods in Molecular Biology.

- Inspiralis. (n.d.). DNA Unwinding Assay.

- Ismaili, L., et al. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. Bioorganic & Medicinal Chemistry.

- Bertozo, L.C., et al. (2023). Aminoquinolines: Fluorescent sensors to DNA – A minor groove probe. Experimental and in silico studies. Journal of Molecular Liquids.

- Various Authors. (2014).

- Sun, Y., et al. (2009). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.

- Al-Qurainy, F., et al. (2024). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. IAPC Journals.

- Chen, D., et al. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. Arabian Journal of Chemistry.

- Musso, L., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry.

- University of Delhi. (n.d.).

- Li, S., et al. (2024).

- Zhang, L., et al. (2009). Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids. Chemical Biology & Drug Design.

- BenchChem. (2025). A Comparative Guide to the Molecular Docking of Isoquinoline Isomers in Enzyme Active Sites.

- Nair, V., et al. (2005). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology.

- de Souza, M.V.N., et al. (2009). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA)

- Venugopal, T., et al. (2022). DNA intercalators as anticancer agents. Journal of Biochemical and Molecular Toxicology.

- El-Gazzar, M.G., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.

- Mukherjee, A., & Sasikala, W.D. (2013). Drug-DNA intercalation: from discovery to the molecular mechanism. Advances in Protein Chemistry and Structural Biology.

- Musso, L., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed.

- Fassihi, A., et al. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences.

- Dzierzbicka, K., et al. (2019).

- Mohanty, S., et al. (2021). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.

Sources

- 1. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comprehensive Guide to Circular Dichroism Spectroscopy Applications - Creative Proteomics [creative-proteomics.com]

- 16. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing column chromatography purification for polar isoquinoline amines

Topic: Optimizing Column Chromatography Purification for Polar Isoquinoline Amines Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of purifying polar isoquinoline amines—a class of molecules notorious for severe tailing, irreversible adsorption, and poor solubility.

Core Chemical Challenge: The "Silanol Effect"

Isoquinoline derivatives possess a basic nitrogen atom (typically pKa ~5.0–7.0).[1] Standard silica gel is acidic (pH ~5.[1]0) due to surface silanol groups (Si-OH).[1]

-

The Conflict: The basic amine protonates upon contact with acidic silica, forming an ionic bond with the silanol.

-

The Result: The molecule "drags" through the column rather than partitioning cleanly, causing broad peaks (tailing) and yield loss.

Module 1: Troubleshooting & Optimization Guides

Issue: "My compound streaks from the baseline to the solvent front (Severe Tailing)."

Diagnosis: Uncontrolled interaction between the isoquinoline nitrogen and silica silanols.

Solution: The "Silanol Shielding" Strategy You must introduce a competitive base into your mobile phase to block active silanol sites.[2]

Recommended Modifiers:

-

Triethylamine (TEA): Best for lipophilic isoquinolines eluting in Hexane/EtOAc.[1]

-

Ammonium Hydroxide (NH₄OH): Essential for polar isoquinolines requiring DCM/MeOH.[1]

Issue: "My compound is polar and won't dissolve in the mobile phase."

Diagnosis: Solubility mismatch. Polar isoquinolines often require methanol for solubility but need non-polar solvents for retention.[1] Liquid loading in MeOH will cause the sample to wash through immediately (no retention).

Solution: Solid Load (Dry Load) Protocol This is the gold standard for polar amines.

-

Dissolve: Dissolve crude mixture in MeOH or DCM (add heat/sonication if needed).

-

Adsorb: Add Silica Gel (1:1 ratio by weight to crude) or Celite 545.[1]

-

Evaporate: Rotary evaporate to dryness. You should have a free-flowing powder.[1][6]

-

Load: Pour this powder on top of your pre-packed column and cover with a layer of sand.[1][6]

-

Elute: Begin your gradient. The compound effectively starts at "zero" solvent strength.[1]

Module 2: Decision Logic & Workflow

Visualization: Purification Strategy Decision Matrix

Caption: Decision matrix for selecting stationary phase and modifiers based on solubility and polarity.

Module 3: Frequently Asked Questions (FAQs)

Q: Why not just use Reverse Phase (C18) for all polar amines?

A: You often should. For isoquinolines with multiple polar groups (e.g., hydroxyls), Normal Phase (Silica) often fails because the solvent required to move the compound (e.g., 20% MeOH) dissolves the silica itself.

-

Recommendation: If your TLC requires >15% MeOH in DCM to move the spot to Rf 0.3, switch to C18 Reverse Phase .

-

Buffer Selection: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water/acetonitrile.[1] High pH keeps the isoquinoline deprotonated (neutral), increasing retention on C18 and improving peak shape.

Q: Can I use TFA (Trifluoroacetic acid) to fix peak shape?

A: Proceed with caution.[1] While TFA (0.1%) creates sharp peaks by forming a tight ion-pair with the amine, it has two downsides:

-

Salt Formation: You isolate the trifluoroacetate salt, not the free base.

-

Mass Spec Suppression: TFA suppresses ionization in LC-MS.[1]

-

Better Alternative: Formic acid (0.1%) is volatile and friendlier to MS, though it still forms a salt.[1] For free base isolation, stick to basic modifiers (Ammonia/TEA).[1]

Q: What is the "Ammoniated Methanol" recipe?

A: Preparing fresh ammoniated methanol ensures reproducibility. Protocol:

-

Chill 100 mL of anhydrous Methanol in an ice bath.

-

Bubble anhydrous Ammonia gas into it for 10-15 minutes (saturation).

-

OR (Easier): Mix 10 mL of 30% Aqueous Ammonium Hydroxide with 90 mL Methanol.

-

Use this "Solvent B" in a gradient with DCM ("Solvent A").[1]

Module 4: Data & Solvent Systems

Standard Solvent Systems for Isoquinoline Amines

| Polarity Level | Solvent System | Modifier | Application |

| Low | Hexane / Ethyl Acetate | 2% Triethylamine (TEA) | Lipophilic isoquinolines; side-chain protected amines.[1] |

| Medium | DCM / Methanol | 1% NH₄OH (aq) | Standard synthetic isoquinolines; free -OH groups.[1] |

| High | DCM / Methanol | 10% Ammoniated MeOH | Very polar alkaloids; quaternary salts (use caution).[1] |

| Reverse Phase | Water / Acetonitrile | 10mM NH₄HCO₃ (pH 10) | Highly polar, water-soluble isoquinolines.[1] |

Visualization: Mechanism of Silanol Blocking

Caption: Competitive binding mechanism: Basic modifiers (TEA/NH3) saturate acidic silanol sites, allowing the target amine to elute without tailing.

References

-

Biotage. (2023).[1][7] Flash Column Chromatography with Ammonia: Strategies for Basic Compounds. Retrieved from [Link][1]

-

Teledyne ISCO. (2012).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes in HPLC and Flash. Retrieved from [Link][1]

-

Still, W. C., Kahn, M., & Mitra, A. (1978).[1][8] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][8][9] Journal of Organic Chemistry, 43(14), 2923–2925.[1][8] Retrieved from [Link][1]

-

Waters Corporation. (2025).[1] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1] Retrieved from [Link][1]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - dcm / methanol /ammonium hydroxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Chromatography [chem.rochester.edu]

- 9. chem.rochester.edu [chem.rochester.edu]

Comparing potency of N1,N1-dimethyl-1,5-isoquinolinediamine vs H-series inhibitors

This comprehensive guide compares the pharmacological profiles, potency, and selectivity of N1,N1-dimethyl-1,5-isoquinolinediamine (representing the 1,5-isoquinolinediamine class of kinase inhibitors) versus the classical H-series inhibitors (isoquinoline sulfonamides).

Executive Summary

-

H-Series (e.g., H-7, H-8, H-89, Fasudil): The "gold standard" isoquinoline sulfonamides developed by Hidaka et al. They are broad-spectrum Serine/Threonine kinase inhibitors with high affinity for PKA, PKG, PKC, and ROCK . They function as ATP-competitive inhibitors.

-

N1,N1-dimethyl-1,5-isoquinolinediamine (and derivatives): Represents a distinct scaffold (isoquinolinediamine) often associated with B-Raf and Tyrosine Kinase inhibition. Unlike the sulfonyl-linked H-series, the direct amine linkage at the 1,5-positions alters the binding geometry, typically shifting selectivity toward the MAPK pathway (Raf-MEK-ERK) rather than the AGC kinase family (PKA/PKC).

Chemical Structure & Mechanistic Distinction

The fundamental difference lies in the linker group attached to the isoquinoline core, which dictates the binding mode within the ATP pocket.

| Feature | H-Series Inhibitors | 1,5-Isoquinolinediamines |

| Core Structure | 5-Isoquinolinesulfonamide | 1,5-Isoquinolinediamine |

| Linker | Sulfonyl group (-SO₂-) at position 5 | Amine groups (-NH-) at positions 1 & 5 |

| Key Representative | H-89 , Fasudil (HA-1077) | N1,N1-dimethyl-1,5-isoquinolinediamine , B-Raf Inhibitor 1 |

| Primary Targets | PKA, ROCK, PKC, PKG (AGC Family) | B-Raf, C-Raf (Tyrosine/Raf Family) |

| Binding Mode | ATP-competitive (Hinge region binder) | ATP-competitive (Often Type II / DFG-out) |

Structural Visualization (Graphviz)

Caption: Structural divergence between H-series (sulfonyl linker targeting PKA/ROCK) and 1,5-isoquinolinediamines (amine substitutions targeting Raf).

Potency & Selectivity Comparison

The H-series is renowned for PKA/ROCK inhibition, while 1,5-isoquinolinediamines are engineered for the MAPK pathway.

Comparative Potency Table (IC₅₀ / Kᵢ Values)

| Target Kinase | H-89 (H-Series) | Fasudil (H-Series) | 1,5-Isoquinolinediamine (Raf Series) |

| PKA (cAMP-dependent) | 0.048 µM (Ki) | 1.6 µM (Ki) | > 10 µM (Low Potency) |

| ROCK (Rho-kinase) | 0.27 µM (IC50) | 0.33 µM (Ki) | > 5 µM |